3-Hydroxy-4-methylbenzoyl chloride
Overview
Description
3-Hydroxy-4-methylbenzoyl chloride is a chemical compound with the molecular formula C8H7ClO2 and a molecular weight of 170.594 . It falls under the category of carbonyl chlorides .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-methylbenzoyl chloride consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
3-Hydroxy-4-methylbenzoyl chloride is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Reactions
- 3-Hydroxy-4-methylbenzoyl chloride is used in the synthesis of complex organic compounds. For example, selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one with 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, demonstrates its role in protecting hydroxyl functionality and trapping liberated hydrogen chloride (Kurteva & Petrova, 2015).
- It is also involved in the ionization of hydroxy-methylbenzoates by free electron transfer, showing its relevance in understanding molecule dynamic effects and electron density shifts (Brede, Hermann, Karakostas, & Naumov, 2004).
Synthesis of Specific Compounds
- 3-Hydroxy-4-methylbenzoyl chloride or its derivatives are key in synthesizing specific compounds, like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which possesses an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Polymer Synthesis
- It plays a critical role in the synthesis of polymers, as seen in the creation of linear and branched poly(3-hydroxy-benzoates), demonstrating its versatility in producing materials with different physical properties (Kricheldorf, Zang, & Schwarz, 1982).
Potential Anticancer Applications
- Derivatives of 3-Hydroxy-4-methylbenzoyl chloride have been studied for their potential as anticancer compounds. For instance, new water-soluble thiosemicarbazone ligands and their copper(II) complexes showed promise in cytotoxic studies against cancer cell lines (Mirzaahmadi et al., 2019).
Corrosion Inhibition
- Studies have been conducted on rare-earth 3-(4-methylbenzoyl)-propanoate compounds, derived from 3-Hydroxy-4-methylbenzoyl chloride, as corrosion inhibitors for metals. This research is significant for material science and engineering applications (Peng et al., 2018).
Fluorescent Derivatization for Chromatography
- It's used in creating fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups, enhancing the capabilities of chromatographic analyses (Tsuruta & Kohashi, 1987).
Analytical Applications
- The compound is relevant in analytical chemistry, such as in the determination of hydroxyl groups in polyethyleneoxy compounds, illustrating its utility in chemical analysis (Han, 1967).
Catalysis
- 3-Hydroxy-4-methylbenzoyl chloride derivatives are used in creating molecular catalysts, highlighting its role in fine-tuning the steric and electronic properties of ligands in catalytic processes (Zhong et al., 2014).
properties
IUPAC Name |
3-hydroxy-4-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVFNDKRJSCKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-methylbenzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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